molecular formula C8H4ClN3 B1392644 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1221792-07-9

8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B1392644
CAS No.: 1221792-07-9
M. Wt: 177.59 g/mol
InChI Key: JSEQQZJYPWBOAZ-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile is a chemical compound with the molecular formula C8H4ClN3. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the 8th position and a cyano group at the 6th position of the imidazo[1,2-a]pyridine ring system.

Biochemical Analysis

Biochemical Properties

8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound can bind to specific proteins, potentially altering their function and leading to downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases involved in signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes or receptors, which can lead to inhibition or activation of these targets. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from short-term effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can lead to toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities. The interaction of this compound with these enzymes can also affect the metabolism of other compounds, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which can influence its localization and accumulation within cells. The distribution of this compound in tissues can also affect its overall biological effects, as different tissues may have varying levels of the compound .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

The synthesis of 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile typically involves a multi-step process. One common method includes the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with an appropriate electrophile such as bromoacetonitrile . This two-step one-pot synthesis is efficient and yields the desired product in moderate to high yields.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Cyclization Reactions: The imidazo[1,2-a]pyridine ring system can undergo cyclization reactions to form more complex fused ring structures.

Common reagents used in these reactions include bases, acids, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-3-6(4-10)5-12-2-1-11-8(7)12/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEQQZJYPWBOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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